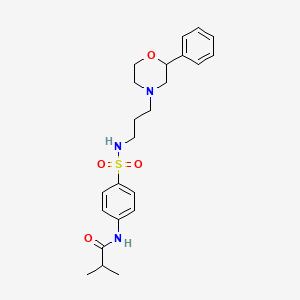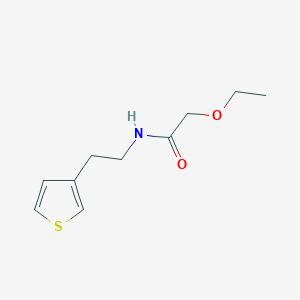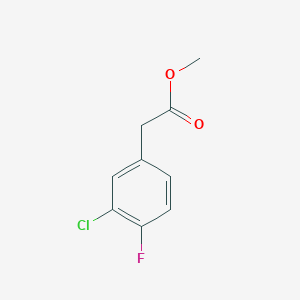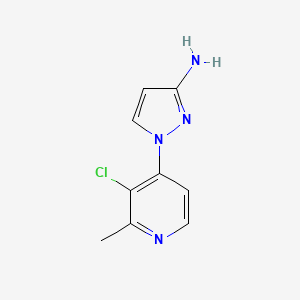
N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been accomplished by a sequence of reactions using aniline as a starting compound . For instance, the synthesis of 2,2,2-trifluoro-N-(4-(N-(2-(trifluoromethyl)phenyl) sulfamoyl) phenyl) acetamide was achieved by adding a compound to a solution of 2-(trifluoromethyl)aniline in pyridine at room temperature .Molecular Structure Analysis
The molecular structure of this compound is unique and offers potential applications in drug development, molecular biology, and medicinal chemistry.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been characterized and analyzed by various methods such as GC, HPLC, UV-vis, FTIR, NMR, GC-MS, and ESI-MS .Scientific Research Applications
Synthesis and Antimicrobial Properties
One significant scientific research application of compounds related to N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide involves the synthesis of novel compounds with potential antimicrobial properties. For instance, a study by Darwish et al. (2014) focused on creating new heterocyclic compounds incorporating the sulfamoyl moiety, aiming to utilize them as antimicrobial agents. These compounds, through a series of chemical reactions involving cyanoacetamide and various other agents, yielded derivatives with promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Antiviral and Psychoactive Substance Research
Another application is in the synthesis and characterization of psychoactive substances for potential therapeutic use. McLaughlin et al. (2017) investigated 3-fluorophenmetrazine (3-FPM), a phenmetrazine analog, and its structural isomers. These compounds, including phenylmorpholines, are explored for treatment options in areas such as obesity and drug dependence, highlighting the broad research interest in related chemical structures for developing new therapeutic agents (McLaughlin et al., 2017).
Enzyme Inhibition for Therapeutic Applications
The inhibition of carbonic anhydrases, enzymes involved in various physiological processes, represents another research area. Compounds structurally related to N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide have been studied for their inhibitory effects on different isozymes of carbonic anhydrase. Winum et al. (2003) synthesized a series of sulfamates and bis-sulfamates with potent inhibitory activities against cytosolic isozymes I and II and the tumor-associated isozyme IX. These inhibitors are of interest for developing new antitumor strategies, particularly for hypoxic tumors overexpressing CA IX (Winum et al., 2003).
Role in Cellular and Molecular Processes
The study of sulfatide, a molecule synthesized from ceramide, provides insights into its multifunctional roles across various biological fields, including the nervous system, insulin secretion, and immune system. Takahashi and Suzuki (2012) discussed how changes in sulfatide metabolism or expression can lead to diverse diseases, emphasizing the importance of understanding such compounds for therapeutic interventions (Takahashi & Suzuki, 2012).
properties
IUPAC Name |
2-methyl-N-[4-[3-(2-phenylmorpholin-4-yl)propylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-18(2)23(27)25-20-9-11-21(12-10-20)31(28,29)24-13-6-14-26-15-16-30-22(17-26)19-7-4-3-5-8-19/h3-5,7-12,18,22,24H,6,13-17H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWUHXUQDWZQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole](/img/structure/B2499136.png)
![2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2499139.png)

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2499143.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2499145.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2499146.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2499147.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499151.png)
![N-[2-(3-Chlorophenoxy)propyl]prop-2-enamide](/img/structure/B2499153.png)